Anthracene-1,6-disulfonic acid
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Overview
Description
Anthracene-1,6-disulfonic acid is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two sulfonic acid groups attached to the 1 and 6 positions of the anthracene ring. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of anthracene-1,6-disulfonic acid typically involves the sulfonation of anthracene. This process can be carried out using concentrated sulfuric acid or oleum at elevated temperatures. The reaction conditions are crucial to ensure the selective sulfonation at the 1 and 6 positions .
Industrial Production Methods: Industrial production of this compound follows similar principles but is optimized for large-scale synthesis. The process involves the controlled addition of sulfuric acid to anthracene under specific temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Anthracene-1,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Sulfuric acid, chlorosulfonic acid, and other electrophiles are employed for substitution reactions
Major Products: The major products formed from these reactions include various anthraquinone derivatives, dihydroanthracene compounds, and substituted anthracenes .
Scientific Research Applications
Anthracene-1,6-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments.
Biology: The compound is employed in fluorescence studies due to its photophysical properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of organic semiconductors and as a component in redox flow batteries
Mechanism of Action
The mechanism of action of anthracene-1,6-disulfonic acid involves its interaction with various molecular targets. In redox reactions, it acts as an electron donor or acceptor, facilitating electron transfer processes. The sulfonic acid groups enhance its solubility and reactivity in aqueous environments, making it suitable for various applications .
Comparison with Similar Compounds
- Anthraquinone-2,6-disulfonic acid
- Anthraquinone-2,7-disulfonic acid
- Anthracene-1,5-disulfonic acid
Comparison: Anthracene-1,6-disulfonic acid is unique due to its specific sulfonation pattern, which influences its chemical reactivity and applications. Compared to anthraquinone derivatives, it has distinct photophysical properties and solubility characteristics, making it more suitable for certain applications such as fluorescence studies and redox flow batteries .
Properties
CAS No. |
61736-93-4 |
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Molecular Formula |
C14H10O6S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
anthracene-1,6-disulfonic acid |
InChI |
InChI=1S/C14H10O6S2/c15-21(16,17)12-5-4-9-8-13-10(6-11(9)7-12)2-1-3-14(13)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20) |
InChI Key |
LMTWMOCWGFVODC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=CC(=C3)S(=O)(=O)O)C=C2C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
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